(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol
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Overview
Description
(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C16H11F2NOS and a molecular weight of 303.33 g/mol It is characterized by the presence of two fluorophenyl groups attached to a thiazole ring, which is further connected to a methanol group
Preparation Methods
The synthesis of (2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .
Chemical Reactions Analysis
(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiourea . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol can be compared with other similar compounds, such as:
(4-(4-Fluorophenyl)thiazol-2-yl)methanol: This compound has a similar structure but differs in the position of the fluorophenyl groups and the thiazole ring.
(2-(4-Fluorophenyl)thiazol-4-yl)methanol: Another similar compound with variations in the position of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11F2NOS |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
[2,4-bis(4-fluorophenyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C16H11F2NOS/c17-12-5-1-10(2-6-12)15-14(9-20)21-16(19-15)11-3-7-13(18)8-4-11/h1-8,20H,9H2 |
InChI Key |
OCWTUYFQGLFDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)C3=CC=C(C=C3)F)CO)F |
Origin of Product |
United States |
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